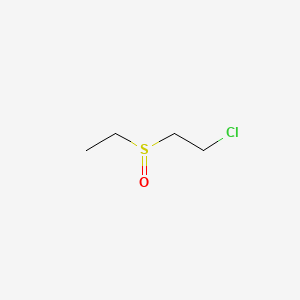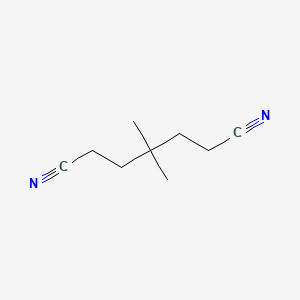
Dicyclohexylamine bicarbonate
Übersicht
Beschreibung
Dicyclohexylamine bicarbonate is a chemical compound formed by the reaction of dicyclohexylamine with carbon dioxide. Dicyclohexylamine itself is a secondary amine with the chemical formula C12H23N. It is a colorless to pale yellow liquid with a distinct amine-like odor. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexylamine bicarbonate can be synthesized by reacting dicyclohexylamine with carbon dioxide. The reaction typically occurs under mild conditions, with the carbon dioxide being bubbled through a solution of dicyclohexylamine in an appropriate solvent. The reaction can be represented as follows:
[ \text{C12H23N} + \text{CO2} \rightarrow \text{C12H23NHCO3} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where dicyclohexylamine is exposed to carbon dioxide under controlled conditions. The process ensures high yield and purity of the final product. The reaction is typically carried out at room temperature and atmospheric pressure, making it an energy-efficient process.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylamine bicarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclohexylamine oxide.
Reduction: It can be reduced back to dicyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides can react with this compound.
Major Products Formed
Oxidation: Dicyclohexylamine oxide.
Reduction: Dicyclohexylamine.
Substitution: Various substituted dicyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Dicyclohexylamine bicarbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential antibacterial properties, particularly its ability to inhibit spermidine synthase.
Medicine: It is used in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of rubber vulcanization accelerators, corrosion inhibitors, and textile chemicals.
Wirkmechanismus
The mechanism of action of dicyclohexylamine bicarbonate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of spermidine synthase, an enzyme crucial for bacterial growth. By inhibiting this enzyme, this compound disrupts the synthesis of polyamines, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A primary amine with similar applications but different reactivity.
Diphenylamine: Another secondary amine with distinct chemical properties and uses.
Triethylamine: A tertiary amine with different solubility and reactivity profiles.
Uniqueness
Dicyclohexylamine bicarbonate is unique due to its specific chemical structure, which imparts distinct reactivity and solubility characteristics. Its ability to form stable bicarbonate salts makes it valuable in various industrial and research applications.
Eigenschaften
IUPAC Name |
carbonic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.CH2O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h11-13H,1-10H2;(H2,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCMCIFBPJIBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481118 | |
| Record name | AGN-PC-0NI4XH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2869-44-5 | |
| Record name | AGN-PC-0NI4XH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Propan-2-yloxy)phenyl]butanedioic acid](/img/structure/B3050700.png)

![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)




![2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole](/img/structure/B3050713.png)



![(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3050719.png)
